1,6-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
1,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a carbaldehyde group at the third position and methyl groups at the first and sixth positions on the indole ring.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the context of 1,6-dimethyl-1H-indole-3-carbaldehyde, although not directly synthesized in the provided papers, related compounds such as 4,6-dimethoxyindole undergo reactions with aryl aldehydes and phosphoryl chloride to yield various carbazole derivatives . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile, reacting regioselectively at the 2-position with different nucleophiles to produce trisubstituted indole derivatives . These methods suggest potential pathways for the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde through modification of the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been studied, revealing a complex coordination through nitrogen and oxygen atoms . For 1,6-dimethyl-1H-indole-3-carbaldehyde, the molecular structure has been investigated using various spectroscopic techniques and computational methods, including NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT calculations . These studies provide detailed information on the molecular geometry, electronic structure, and vibrational modes of the compound.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions due to their reactive sites. The nucleophilic substitution reaction is a common pathway for modifying indole compounds, as demonstrated by the transformation of 1-methoxy-6-nitroindole-3-carbaldehyde into trisubstituted indoles . The reactivity of the carbaldehyde group in 1,6-dimethyl-1H-indole-3-carbaldehyde would likely allow for similar nucleophilic substitutions, as well as other reactions typical for aldehydes, such as condensation and oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde can be inferred from spectroscopic and computational studies. The compound's NMR, FT-Raman, FT-IR, and UV-Visible spectra provide insights into its structural features and electronic transitions . Computational studies, including DFT and molecular docking, reveal the compound's electronic properties, such as HOMO/LUMO energies, and predict its reactivity and potential biological interactions . These analyses are essential for understanding the behavior of the compound in various environments and its suitability for applications in medicinal chemistry.
Scientific Research Applications
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Multicomponent Reactions (MCRs)
- Field : Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in Multicomponent Reactions (MCRs), which offer access to complex molecules .
- Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
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Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
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Antifungal Properties
- Field : Microbiology
- Application : Indole-3-carbaldehyde has antifungal properties .
- Method : It is found on the skin of certain amphibian species, where it provides protection against chytridiomycosis .
- Results : This compound partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
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Synthesis of Various Heterocyclic Derivatives
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
- Method : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
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Antiviral Properties
- Field : Virology
- Application : Indole derivatives have shown antiviral properties .
- Method : The specific method of application varies depending on the virus being targeted, but it generally involves the use of indole derivatives as inhibitors to block the replication of the virus .
- Results : The results have shown that indole derivatives can effectively inhibit the replication of various viruses, making them potential candidates for antiviral drug development .
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Anti-Inflammatory Properties
- Field : Pharmacology
- Application : Indole derivatives have shown anti-inflammatory properties .
- Method : These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
- Results : The results have shown that indole derivatives can effectively reduce inflammation, making them potential candidates for the development of anti-inflammatory drugs .
Future Directions
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1,6-dimethylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOVAOMIZCNUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626696 | |
Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
202584-14-3 | |
Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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